molecular formula C15H16N2O4S B4719064 5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4719064
M. Wt: 320.4 g/mol
InChI Key: BIYSMISZVQVETD-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a small molecule that has a unique chemical structure, which makes it an ideal candidate for a variety of applications.

Mechanism of Action

The mechanism of ThT binding to amyloid fibrils is not fully understood, but it is believed to involve the formation of hydrogen bonds between the dye and the cross-beta sheet structure of the fibrils. ThT has a planar structure that allows it to stack on top of the aromatic residues in the fibrils, which enhances its binding affinity.
Biochemical and Physiological Effects:
ThT is a relatively non-toxic molecule and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that ThT can bind to other proteins and molecules in addition to amyloid fibrils, which can potentially interfere with experimental results.

Advantages and Limitations for Lab Experiments

ThT is a highly sensitive and specific probe for detecting amyloid fibrils, and its fluorescence signal can be easily measured using standard spectroscopic techniques. ThT is also relatively inexpensive and easy to use, making it a popular choice for many research labs. However, ThT has some limitations, including its potential for non-specific binding to other molecules and the fact that it can only detect amyloid fibrils that have a cross-beta sheet structure.

Future Directions

There are several potential future directions for research involving ThT. One area of interest is the development of new ThT derivatives that have improved binding affinity and specificity for amyloid fibrils. Another area of interest is the use of ThT in the study of other protein aggregates, such as prions and tau filaments. Additionally, ThT may have potential applications in the diagnosis and treatment of amyloid-related diseases, although more research is needed in this area.

Scientific Research Applications

ThT is commonly used as a probe for detecting amyloid fibrils, which are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT binds to the cross-beta sheet structure of amyloid fibrils and produces a characteristic fluorescence signal, which can be measured using spectroscopy. ThT is also used in the study of protein folding and misfolding, as well as in the development of new drugs for the treatment of amyloid-related diseases.

properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-17-14(19)10(13(18)16-15(17)22)8-9-6-5-7-11(20-2)12(9)21-3/h5-8H,4H2,1-3H3,(H,16,18,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYSMISZVQVETD-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
5-(2,3-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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